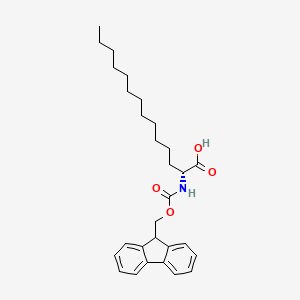

(2R)-2-(Fmoc-amino)tetradecanoic acid

Beschreibung

BenchChem offers high-quality (2R)-2-(Fmoc-amino)tetradecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Fmoc-amino)tetradecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO4/c1-2-3-4-5-6-7-8-9-10-11-20-27(28(31)32)30-29(33)34-21-26-24-18-14-12-16-22(24)23-17-13-15-19-25(23)26/h12-19,26-27H,2-11,20-21H2,1H3,(H,30,33)(H,31,32)/t27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGHFZFNWWDVLX-HHHXNRCGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-2-(Fmoc-amino)tetradecanoic acid CAS number 478706-39-7 information

Advanced Integration in Lipid-Peptide Conjugates (LPCs)

Executive Summary & Molecule Identity

(2R)-2-(Fmoc-amino)tetradecanoic acid (CAS: 478706-39-7) is a non-proteinogenic, lipophilic amino acid derivative used critically in the synthesis of therapeutic peptides.[1] It serves as a "lipid switch," introducing a hydrophobic C12 alkyl side chain directly onto the peptide backbone.

Unlike post-synthetic acylation (e.g., attaching a fatty acid to a Lysine side chain), this molecule incorporates the lipid moiety during Solid-Phase Peptide Synthesis (SPPS) as a backbone element. The (2R) stereochemistry designates it as the D-enantiomer , conferring resistance to proteolytic degradation—a vital feature for extending the half-life of peptide therapeutics.

Physicochemical Profile

| Property | Specification |

| CAS Number | 478706-39-7 |

| Chemical Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)tetradecanoic acid |

| Synonyms | Fmoc-D-2-aminotetradecanoic acid; Fmoc-D-Myristyl-Glycine (non-standard) |

| Molecular Formula | C₂₉H₃₉NO₄ |

| Molecular Weight | 465.63 g/mol |

| Stereochemistry | D-isomer ((R)-configuration) |

| Solubility | Soluble in DMF, DCM, THF; Insoluble in Water |

| Appearance | White to off-white powder |

| Storage | 2-8°C (Desiccated) |

Structural Logic & Functional Utility

The molecule consists of three functional domains, each serving a distinct role in drug design.

Figure 1: The C12 side chain enables albumin binding, while the D-configuration prevents enzymatic cleavage.

Key Applications

-

Half-Life Extension: The aliphatic tail binds non-covalently to Human Serum Albumin (HSA) in the bloodstream, protecting the peptide from renal clearance.

-

Membrane Anchoring: Used in antimicrobial peptides (AMPs) to facilitate insertion into bacterial lipid bilayers.

-

PROTAC Linkers: Acts as a hydrophobic spacer in proteolysis-targeting chimeras.

Critical SPPS Methodology

Incorporating CAS 478706-39-7 is chemically challenging due to hydrophobic aggregation . The long alkyl chain interacts with resin-bound peptides, forming "beta-sheet-like" structures that hinder solvent access and coupling efficiency.

The "Magic Mixture" Protocol

Standard DMF protocols often fail. The following optimized protocol utilizes a chaotropic solvent system to disrupt aggregation.

Reagents Required:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

-

Solvent System: DCM/DMF (1:1 v/v) or NMP (N-Methyl-2-pyrrolidone).

-

Resin: Rink Amide or Wang (Low loading: <0.4 mmol/g recommended).

Step-by-Step Coupling Workflow

-

Resin Preparation:

-

Activation (Pre-activation is critical):

-

Dissolve (2R)-2-(Fmoc-amino)tetradecanoic acid (3.0 eq) in 1:1 DCM/DMF.

-

Add HATU (2.9 eq).

-

Add DIEA (6.0 eq).

-

Note: Allow to activate for exactly 2 minutes. Do not exceed 5 minutes to avoid racemization (though less risk with D-isomer, it preserves purity).

-

-

Coupling:

-

Double Coupling (Mandatory):

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/Pyridine to cap unreacted amines, preventing deletion sequences.

-

-

Fmoc Deprotection:

-

Use 20% Piperidine in DMF with 0.1M HOBt .

-

Insight: HOBt prevents aspartimide formation and helps disrupt aggregation during deprotection.

-

Quality Control & Analytics

Analyzing peptides containing CAS 478706-39-7 requires modified chromatography conditions.

-

HPLC Issue: The peptide will be extremely hydrophobic.

-

Solution: Use a C4 or C8 column (instead of C18) to prevent irreversible binding.

-

Mobile Phase: High organic content required. Gradient may need to go up to 95% Acetonitrile or Isopropanol.

-

Mass Spectrometry: The lipid tail flies poorly in ESI. Expect lower ionization intensity compared to standard peptides.

Troubleshooting Logic (Decision Tree)

Figure 2: Workflow emphasizing resin loading and solvent choice to mitigate aggregation.

References

-

Albericio, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

Sources

Lipidated Amino Acids in Membrane Protein Research: A Next-Generation Stabilization Framework

Topic: Applications of Lipidated Amino Acids in Membrane Protein Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hydrophobic Challenge

The structural and functional characterization of integral membrane proteins (IMPs) remains one of the most significant bottlenecks in modern pharmacology and structural biology. Traditional detergents (e.g., DDM, LMNG) often fail to preserve the native lipid-protein interactome, leading to denaturation or aggregation.

Lipidated Amino Acids (LAAs) and Lipopeptide Detergents (LPDs) represent a paradigm shift. Unlike traditional surfactants that form disordered micelles, LAAs are engineered to self-assemble into structured, bilayer-like architectures. This guide details the mechanistic advantages, experimental workflows, and specific applications of LAAs, providing a roadmap for stabilizing difficult targets like GPCRs and ion channels for Cryo-EM and drug discovery.

Mechanistic Foundations: Beyond the Micelle

To apply LAAs effectively, one must understand how their solvation dynamics differ from conventional detergents.

The Structural Deficit of Traditional Detergents

Traditional detergents (e.g., Dodecyl Maltoside) form spherical or prolate ellipsoidal micelles. The alkyl chains in the micelle core are disordered and highly dynamic.

-

Consequence: The constant shifting of the detergent "belt" allows water penetration and fails to provide the lateral pressure required to maintain the conformational entropy of transmembrane helices.

The LAA Advantage: Cylindrical Assembly

Lipidated amino acids—specifically Lipopeptide Detergents (LPDs) —consist of a peptide scaffold (often

-

Bilayer Mimicry: The peptide backbone forms a rigid hydrophilic shell, while the alkyl chains pack in an ordered, parallel fashion similar to a phospholipid bilayer.

-

Lateral Pressure: This ordered packing exerts lateral pressure on the MP transmembrane domain, mimicking the native membrane environment and locking the protein in a functional state.

Comparative Architecture

Figure 1: Mechanistic comparison between traditional detergent micelles and Lipidated Amino Acid (LAA) assemblies. Note the ordered packing in LAAs that preserves protein integrity.

Key Classes of Lipidated Amino Acids

Researchers should select the specific class of LAA based on the downstream application.

| Class | Structure | Key Property | Primary Application |

| Lipopeptide Detergents (LPDs) | Forms cylindrical micelles with fixed dimensions. | Structural Biology: Crystallography & Cryo-EM of small MPs. | |

| Peptide Amphiphiles (PAs) | Short hydrophilic peptide head + single alkyl tail (C16). | Self-assembles into nanofibers or micelles depending on pH/conc. | Drug Delivery: Encapsulation of hydrophobic drugs; surface functionalization. |

| Cyclic Lipopeptides | Cyclic peptide head group + fatty acid tail (e.g., Daptomycin analogs). | High structural rigidity; membrane insertion capability. | Functional Assays: Pore-forming studies; antimicrobial research.[3] |

| Beta-Peptide Amphiphiles | Proteolytic resistance; long-term stability. | Therapeutics: In vivo stabilization of peptide drugs. |

Experimental Workflow: Solubilization & Reconstitution

The following protocol outlines the Exchange Method , which is generally superior to direct solubilization for preserving high-resolution structural features.

Phase 1: Initial Extraction (The "Soft" Solubilization)

Do not use LAAs for the initial extraction from the cell membrane, as their kinetics are often too slow to disrupt native bilayers efficiently.

-

Extract membranes using a mild conventional detergent (e.g., 1% DDM or LMNG) supplemented with cholesteryl hemisuccinate (CHS).

-

Clarify lysate via ultracentrifugation (100,000

g, 45 min). -

Bind the target protein to affinity resin (e.g., Ni-NTA or FLAG).

Phase 2: On-Column LAA Exchange

This is the critical step where the detergent belt is replaced by the LAA scaffold.

-

Step 1: Preparation. Dissolve lyophilized LAA (e.g., LPD-12) in buffer to 2-3x its Critical Micelle Concentration (CMC). Note: LPDs often have very low CMCs (<10

M), so working concentrations are typically 0.1–0.5 mM. -

Step 2: Wash. Wash the resin-bound protein with 10 column volumes (CV) of wash buffer containing 0.02% DDM (below CMC) to destabilize the detergent micelle.

-

Step 3: Exchange. Apply 5-10 CV of buffer containing the LAA (0.5 mM) . Allow to flow by gravity or incubate for 10 minutes to ensure thermodynamic equilibration.

-

Step 4: Elution. Elute protein using buffer containing the LAA (maintained at ~1.5x CMC).

Phase 3: Quality Control (Self-Validating System)

A successful preparation must pass the "Monodispersity Test."

-

SEC Analysis: Run the eluted sample on a Size Exclusion Chromatography column.

-

Success: A symmetrical peak at the expected MW of the Protein-LAA complex.

-

Failure: A void volume peak (aggregation) or broad shoulder (incomplete exchange).

-

-

Thermal Shift Assay (TSA): Compare the

of the LAA-complexed protein vs. the DDM-complexed control. A shift of +5°C or more indicates successful stabilization.

Visualization of the Screening Workflow

Figure 2: Step-by-step workflow for exchanging membrane proteins from traditional detergents into Lipidated Amino Acids.

Applications & Case Studies

Cryo-EM of Small Membrane Proteins

Small MPs (<100 kDa) are notoriously difficult for Cryo-EM because the large detergent micelle lowers the signal-to-noise ratio, making particle alignment impossible.

-

Application: Using LPD-12 , the micelle size is strictly controlled by the peptide scaffold length. This minimizes the "halo" of disordered density, allowing for high-resolution alignment of small transporters.

-

Reference: McGregor et al. (2003) demonstrated that LPDs create a compact, rigid shell that reduces conformational heterogeneity.

Functional Reconstitution of GPCRs

GPCRs often lose ligand-binding affinity in DDM.

-

Application: Reconstituting GPCRs into Peptide Amphiphile assemblies has been shown to restore G-protein coupling efficiency. The LAA environment mimics the curvature and thickness of the native bilayer better than spherical micelles.

-

Protocol Tip: For GPCRs, include a specific lipid (e.g., PIP2) during the LAA exchange step. The LAA scaffold can "trap" these essential lipids against the protein surface.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Aggregation after exchange | Hydrophobic mismatch (LAA alkyl chain too short/long for the MP). | Switch LAA analog (e.g., from C12 to C16 alkyl chains) to match the hydrophobic width of the MP. |

| Low Elution Yield | LAA binds too tightly to the resin or blocks the His-tag. | Increase imidazole concentration in elution or use a cleavable tag (e.g., TEV protease) to release the protein. |

| Broad SEC Peak | Incomplete exchange (Mixed micelles of DDM/LAA). | Increase the volume of the LAA wash step or increase the incubation time on the column. |

References

-

McGregor, C. L., Chen, L., Pomroy, N. C., Hwang, P., Go, S., Chakrabartty, A., & Privé, G. G. (2003). Lipopeptide detergents designed for the structural study of membrane proteins. Nature Biotechnology.[2] [Link]

-

Privé, G. G. (2009).[4] Lipopeptide detergents for membrane protein studies. Current Opinion in Structural Biology. [Link]

-

Tao, H., et al. (2013). Engineered nanostructured

-sheet peptides for membrane protein stabilization. Nature Methods. [Link] -

Corvest, V., & Jawhari, A. (2021).[5] Solubilization and Stabilization of Native Membrane Proteins for Drug Discovery. Methods in Molecular Biology. [Link]

-

Zhang, S. (2017). Supramolecular Assembly of Peptide Amphiphiles. Accounts of Chemical Research. [Link]

Sources

- 1. Lipopeptide detergents designed for the structural study of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. Lipopeptide detergents for membrane protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubilization and Stabilization of Native Membrane Proteins for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (2R)-2-(Fmoc-amino)tetradecanoic Acid in Early-Phase Peptide Drug Discovery

[1]

Executive Summary

Molecule: (2R)-2-(Fmoc-amino)tetradecanoic acid (also known as Fmoc-D-2-aminomyristic acid or Fmoc-D-2-Atd-OH).[1] CAS: 478706-39-7.[1][2] Core Utility: A non-canonical, lipidic amino acid (LAA) building block used to engineer "self-lipidating" peptides. Value Proposition: By incorporating this residue directly into the peptide backbone, researchers can simultaneously enhance proteolytic stability (via D-stereochemistry) and extend plasma half-life (via albumin binding), without the need for complex side-chain conjugation chemistries typical of earlier generation peptide therapeutics.

Part 1: Chemical Architecture & Therapeutic Rationale[1]

Structural Logic

The efficacy of (2R)-2-(Fmoc-amino)tetradecanoic acid lies in its dual nature: it acts as both a structural amino acid and a functional lipid anchor.

-

The Backbone (Alpha-Amino Acid): Unlike N-terminal acylation (e.g., adding myristic acid to the N-terminus), this molecule possesses an

-amino group and an -

The Side Chain (C14 Tetradecyl): The 12-carbon aliphatic extension (plus the

-carbons) mimics the myristoyl tail found in post-translational modifications. This C14 chain is the "sweet spot" for reversible binding to Human Serum Albumin (HSA). -

The Stereochemistry (2R / D-Isomer): The (2R) configuration is critical. Endogenous proteases (trypsin, chymotrypsin) specifically recognize L-amino acids ((2S)). The incorporation of the D-isomer induces local conformational changes that sterically hinder enzyme access, significantly increasing plasma stability.

Mechanism of Half-Life Extension

The primary driver for using this building block is Albumin Hitchhiking .

-

HSA Binding: Human Serum Albumin has multiple fatty acid binding pockets (Sudlow Site II). The C14 tail of the tetradecanoic acid moiety partitions into these hydrophobic pockets.

-

Depot Effect: This binding is non-covalent and reversible (

typically in the

Part 2: Strategic Integration in SPPS (Solid-Phase Peptide Synthesis)

Synthesizing peptides with bulky, hydrophobic residues like (2R)-2-(Fmoc-amino)tetradecanoic acid presents specific challenges, primarily solubility and inter-chain aggregation on the resin.

Solvation Strategy

Standard SPPS solvents (pure DMF) are often insufficient for lipidic amino acids, leading to incomplete coupling.

-

Recommendation: Use a "Magic Mixture" for dissolving the Fmoc-LAA.

-

DCM (Dichloromethane): Breaks beta-sheet aggregation and solubilizes the lipid tail.

-

NMP (N-Methyl-2-pyrrolidone): Higher polarity than DMF, better for "difficult sequences."

-

Ratio: 1:1 DCM/NMP or DCM/DMF.

-

Coupling Activation

The steric bulk of the C14 chain near the

-

Preferred Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt or Oxyma Pure .

-

Mechanism: These generate a highly reactive ester that accelerates coupling before the lipid tail can induce steric shielding or aggregation.

Part 3: Visualization of Workflows

Diagram 1: The "Albumin Hitchhiking" Mechanism

This diagram illustrates how incorporating the LAA extends half-life.

Caption: Mechanism of half-life extension via reversible albumin binding of the C14-lipidated peptide.

Diagram 2: Optimized SPPS Cycle for Lipidic Amino Acids

This diagram details the modified synthesis cycle required to handle the hydrophobicity of the building block.

Caption: Modified SPPS cycle emphasizing solvent changes and double-coupling for hydrophobic residues.

Part 4: Detailed Experimental Protocol

Materials

-

Building Block: (2R)-2-(Fmoc-amino)tetradecanoic acid (Purity >98% chiral HPLC).[1]

-

Resin: Rink Amide MBHA (low loading, ~0.3 mmol/g recommended to reduce aggregation).

-

Coupling Reagents: HATU, DIPEA (Diisopropylethylamine).[3]

-

Solvents: DMF (Peptide grade), DCM (Anhydrous), NMP.

Step-by-Step Synthesis (Manual or Automated)[1]

-

Resin Swelling:

-

Swell resin in 100% DCM for 30 minutes. DCM swells polystyrene resins better than DMF, exposing internal sites.

-

Wash 3x with DMF.[3]

-

-

Fmoc Deprotection (Standard):

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Critical Wash: Wash 3x DMF, 3x DCM, 3x DMF. The DCM washes help remove Fmoc-fulvene adducts that might stick to hydrophobic regions.

-

-

Preparation of (2R)-2-(Fmoc-amino)tetradecanoic acid:

-

Calculate 3.0 equivalents relative to resin loading.[3]

-

Dissolve the amino acid in a minimal volume of 1:1 DCM/NMP .

-

Note: If the solution is cloudy, add small aliquots of DMF until clear. Do not heat above 40°C during dissolution to avoid Fmoc cleavage.

-

-

Activation & Coupling:

-

Monitoring (Self-Validating Step):

-

Perform a Kaiser Test (Ninhydrin).

-

Result: If beads are colorless, coupling is complete. If blue/purple, proceed to re-coupling.

-

Re-coupling Strategy: If needed, use a different activation chemistry (e.g., DIC/Oxyma Pure) and elevate temperature to 50°C for 1 hour.

-

-

Capping (Recommended):

-

After coupling the lipidic AA, unreacted amines on the resin may be sterically inaccessible but could react later. Cap with Acetic Anhydride/Pyridine/DCM (1:2:2) for 10 mins to permanently terminate deletion sequences.

-

Cleavage & Purification[1]

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

.[5] -

Time: 2-3 hours.

-

Precipitation: Cold Diethyl Ether. Note: Lipidated peptides may be more soluble in ether than standard peptides. If yield is low, cool the ether to -20°C or use Hexane/Ether mix.

-

HPLC Purification:

-

Column: C4 or C8 column (C18 may bind the lipid tail too strongly, leading to broad peaks and retention times >60 min).

-

Buffer B: High organic content (e.g., 100% Isopropanol or Acetonitrile) may be needed to elute the lipidated species.

-

Part 5: Quantitative Data Summary

| Property | (2R)-2-(Fmoc-amino)tetradecanoic acid | Standard Fmoc-Ala-OH | Impact on Drug Design |

| Molecular Weight | ~465.6 g/mol | 311.3 g/mol | Increases mass; verify by MS. |

| Hydrophobicity (LogP) | High (>5.0 est) | Low | Drives albumin binding & membrane permeation. |

| Solubility (DMF) | Moderate (Aggregates) | High | Requires DCM/NMP co-solvents. |

| Proteolytic Stability | High (D-isomer) | Low (L-isomer) | Resists trypsin/chymotrypsin degradation. |

| Albumin Affinity | Negligible | Extends |

References

- Zorzi, A., et al. (2017). Acylated peptides as therapeutics: a strategic review. Nature Reviews Drug Discovery.

-

University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: Advanced Bioconjugation Techniques Using (2R)-2-(Fmoc-amino)tetradecanoic acid

Introduction: The Strategic Imperative of Lipidation in Modern Bioconjugation

In the landscape of advanced therapeutics and drug development, bioconjugation—the chemical linking of two molecules to form a single hybrid—stands as a cornerstone technology. It enables the creation of sophisticated molecules like antibody-drug conjugates (ADCs) and targeted nanoparticles that merge the distinct properties of their components for enhanced therapeutic effect. A particularly powerful strategy within this field is lipidation , the covalent attachment of a lipid moiety to a biomolecule, typically a peptide or protein.[1][2][3]

Naturally occurring protein lipidation is a critical post-translational modification that governs protein localization, membrane association, and signal transduction.[1][4] By mimicking this process through artificial lipidation, researchers can overcome significant pharmacological hurdles associated with peptide and protein drugs, such as rapid renal clearance and poor membrane permeability.[2][5] The introduction of a lipid chain enhances hydrophobicity, promoting interactions with cellular membranes and binding to plasma proteins like albumin, thereby extending circulation half-life and improving overall bioavailability.[2][5]

This guide focuses on the application of (2R)-2-(Fmoc-amino)tetradecanoic acid , a specialized building block designed for seamlessly integrating a fourteen-carbon lipid tail into a peptide sequence during synthesis. This molecule is composed of a tetradecanoic acid (myristic acid) backbone, which provides the hydrophobic character, and an α-amino group protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7][8] The Fmoc group is central to modern solid-phase peptide synthesis (SPPS), offering a mild and orthogonal protection strategy that is essential for constructing complex and sensitive biomolecules.[9][10][11]

These application notes provide a detailed exploration of the principles and protocols for utilizing (2R)-2-(Fmoc-amino)tetradecanoic acid, empowering researchers to harness the therapeutic potential of lipidation.

Core Principles: Integrating Lipidation into Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The use of (2R)-2-(Fmoc-amino)tetradecanoic acid is intrinsically linked to the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[12] In this method, a peptide chain is assembled stepwise while anchored to an insoluble resin support. The elegance of the Fmoc strategy lies in its orthogonality: the temporary N-terminal Fmoc protecting group is removed under mild basic conditions (typically 20% piperidine in DMF), while the permanent side-chain protecting groups (often tert-butyl based) remain intact until the final acid-mediated cleavage from the resin.[10][12][]

(2R)-2-(Fmoc-amino)tetradecanoic acid is treated as a standard amino acid building block within the SPPS workflow. It is introduced at the desired position in the peptide sequence—often at or near the N-terminus to not interfere with receptor-binding domains—through a standard coupling reaction.[2] The long aliphatic chain increases the hydrophobicity of the growing peptide, which can sometimes require optimization of solvents or the use of specialized resins to prevent aggregation, but generally integrates smoothly into established protocols.[12]

The Fmoc-SPPS Cycle for Lipidated Peptide Synthesis

The synthesis of a lipidated peptide follows a repetitive cycle of deprotection, activation, and coupling.

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties

A clear understanding of the reagent's properties is critical for its successful application.

| Property | Value | Source |

| Synonyms | Fmoc-D-2-aminotetradecanoic acid, Fmoc-D-2Ated-OH | [6] |

| CAS Number | 478706-39-7 | [6][14] |

| Molecular Formula | C₂₉H₃₉NO₄ | [6] |

| Molecular Weight | 465.62 g/mol | [6] |

| Appearance | White powder | [6] |

| Melting Point | 107 - 111 °C | [6] |

| Storage Conditions | 2 - 8 °C, store in a dry environment | [6] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of lipidated peptides using (2R)-2-(Fmoc-amino)tetradecanoic acid.

Protocol 1: Automated Incorporation of (2R)-2-(Fmoc-amino)tetradecanoic acid via SPPS

This protocol outlines the procedure using a standard automated peptide synthesizer.

1. Materials and Reagents:

-

Solid Support: Rink Amide or pre-loaded Wang resin (0.2-0.5 mmol/g loading capacity).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade).

-

Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.

-

Lipidated Amino Acid: (2R)-2-(Fmoc-amino)tetradecanoic acid.

-

Coupling Reagents: HBTU or HATU (4 eq.), N,N-Diisopropylethylamine (DIEA) (8 eq.).

-

Washing Solution: DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[16]

-

Precipitation Solvent: Cold diethyl ether.

2. Procedure:

-

Resin Preparation: Place the desired amount of resin in the synthesizer's reaction vessel. Swell the resin in DMF for at least 30 minutes.[12]

-

Standard Cycles: Perform the standard automated SPPS cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence up to the point of lipidation.

-

Lipidation Step:

-

For the coupling cycle where the lipid is to be added, program the synthesizer to use (2R)-2-(Fmoc-amino)tetradecanoic acid as the building block.

-

Ensure the lipidated amino acid is fully dissolved. A slightly longer pre-activation time (5-10 minutes) may be beneficial.

-

Execute the coupling step. A double coupling (repeating the coupling step) is recommended to ensure maximum efficiency, given the potential for steric hindrance from the lipid chain.

-

-

Completion of Synthesis: If the lipid is not at the N-terminus, continue with the automated synthesis cycles until the full peptide sequence is assembled.

-

Final Fmoc Deprotection: Perform a final deprotection cycle to remove the Fmoc group from the N-terminal residue (which may be the lipid itself).

-

Resin Washing and Drying: Thoroughly wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Manual Cleavage, Deprotection, and Purification

This protocol details the process of liberating the final lipidated peptide from the solid support.

1. Materials:

-

Dried peptidyl-resin from Protocol 1.

-

Cleavage Cocktail (TFA/TIS/Water).

-

Cold (-20°C) diethyl ether.

-

Centrifuge tubes (conical, 15 mL or 50 mL).

-

Rotary evaporator or nitrogen stream for solvent removal.

-

Lyophilizer.

-

HPLC system for purification.

-

Mass spectrometer for analysis.

2. Procedure:

-

Cleavage from Resin:

-

Place the dried peptidyl-resin in a suitable reaction vessel (e.g., a fritted syringe or round-bottom flask).

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Incubate at room temperature with occasional swirling for 2-3 hours.[16]

-

-

Peptide Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.

-

Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

-

Reduce the volume of the TFA solution by approximately 80% using a gentle stream of nitrogen or a rotary evaporator.

-

-

Precipitation:

-

Add the concentrated TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately.

-

Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.

-

-

Purification and Characterization:

-

Pellet the peptide by centrifugation (3000 x g for 5 minutes). Carefully decant the ether.

-

Wash the pellet twice with cold ether, centrifuging each time.

-

After the final wash, dry the peptide pellet under vacuum to remove residual ether.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify using reverse-phase HPLC.

-

Analyze the collected fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the correct molecular weight of the lipidated peptide.

-

Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

-

Caption: Workflow for cleavage, deprotection, and purification of the lipidated peptide.

Field-Proven Insights and Troubleshooting

-

Solubility: (2R)-2-(Fmoc-amino)tetradecanoic acid is highly hydrophobic. Ensure it is fully dissolved in DMF before activation and coupling. Gentle warming or sonication can aid dissolution.

-

Aggregation: For long or aggregation-prone peptide sequences, the addition of a lipid tail can exacerbate the issue. Consider using specialized PEG-based resins or incorporating disrupting elements like pseudoproline dipeptides in the sequence.[12]

-

Incomplete Coupling: Due to its bulk, the lipidated amino acid may couple less efficiently than smaller ones. Always perform a test (e.g., Kaiser test for manual synthesis) to confirm reaction completion. A second coupling is a low-cost insurance policy against incomplete reactions.

-

Purification: Lipidated peptides are more hydrophobic and will have longer retention times on reverse-phase HPLC columns. A shallower gradient and a column with appropriate hydrophobicity (e.g., C4 or C8) may be required for optimal separation.

Applications in Research and Drug Development

The successful synthesis of peptides conjugated with (2R)-2-(Fmoc-amino)tetradecanoic acid opens avenues for numerous applications:

-

Enhanced Drug Delivery: The lipid tail acts as a vehicle to improve the pharmacokinetic profile of peptide drugs, making them more "drug-like".[2][5][17]

-

Self-Assembling Biomaterials: Lipidated peptides can self-assemble into nanostructures such as micelles, nanofibers, or hydrogels, which have applications in tissue engineering and controlled-release drug delivery.[2][18]

-

Probing Biological Membranes: These molecules serve as excellent tools to study peptide-membrane interactions, protein localization, and the function of membrane-bound proteins.[1][4]

-

Development of Synthetic Vaccines: Lipidation can enhance the immunogenicity of peptide antigens by promoting their association with antigen-presenting cells.

By providing a robust and straightforward method for site-specific lipidation, (2R)-2-(Fmoc-amino)tetradecanoic acid is an invaluable tool for chemists, biologists, and drug development professionals seeking to create next-generation bioconjugates with superior performance and therapeutic potential.

References

-

Oxford Academic. Exploring protein lipidation by mass spectrometry-based proteomics. [Link]

-

LifeTein. Peptide Lipidation Service. [Link]

-

CHIMIA. Thermal Cleavage of the Fmoc Protection Group. [Link]

-

UniProt. Lipidation. [Link]

-

ManTech Publications. Bioconjugation and Targeted Drug Delivery: An Overview. [Link]

-

MDPI. Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. [Link]

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

-

Wiley Online Library. Artificial lipidation of proteins and peptides: from mechanism to clinical applications. [Link]

-

SpringerLink. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. [Link]

-

Activotec. Standard Fmoc Protected Amino Acids. [Link]

-

PubMed. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. [Link]

-

ACS Publications. Site-Specific Bioconjugation Approaches for Enhanced Delivery of Protein Therapeutics and Protein Drug Carriers. [Link]

-

PubMed. Thermal cleavage of the fmoc protection group. [Link]

-

ACS Publications. Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. [Link]

-

Thieme. 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. [Link]

-

RSC Publishing. Synthesis and characterization of mono S-lipidated peptide hydrogels: a platform for the preparation of reactive oxygen species responsive materials. [Link]

-

Research Square. Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. [Link]

-

Digital CSIC. Solid-phase peptide synthesis. [Link]

-

bioRxiv. Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. [Link]

-

Digital Commons @ University of Rhode Island. Design, Synthesis And Characterization Of Lipidated Pna-Peptide Conjug. [Link]

-

ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

-

Reagentia. (2R)-2-(Fmoc-amino)tetradecanoic acid (1 x 1 g). [Link]

-

PubChem - NIH. 2-Aminotetradecanoic acid. [Link]

-

Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Peptide Lipidation Service - Creative Peptides [creative-peptides.com]

- 3. uniprot.org [uniprot.org]

- 4. Protein Lipidation: Roles, Mechanisms, and Cellular Implications - Creative Proteomics [creative-proteomics.com]

- 5. Artificial lipidation of proteins and peptides: from mechanism to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-Aminotetradecanoic acid | C14H29NO2 | CID 252477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biovera.com.au [biovera.com.au]

- 14. (2R)-2-(Fmoc-amino)tetradecanoic acid (1 x 1 g) | Reagentia [reagentia.eu]

- 15. biomatik.com [biomatik.com]

- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and characterization of mono S-lipidated peptide hydrogels: a platform for the preparation of reactive oxygen species responsive materials - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Challenges in coupling hydrophobic (2R)-2-(Fmoc-amino)tetradecanoic acid

Technical Support Center: Hydrophobic Residue Coupling Ticket Subject: Optimization of (2R)-2-(Fmoc-amino)tetradecanoic Acid Coupling in SPPS Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are encountering difficulties coupling (2R)-2-(Fmoc-amino)tetradecanoic acid (often referred to as Fmoc-C14-amino acid or an

The failure modes here are distinct from standard steric hindrance (like Aib or N-Me-Val).[1][2] The primary challenges are solubility-driven aggregation (the C14 tail acts like a lipid anchor, inducing micelle-like structures on the resin) and steric shielding of the

This guide replaces standard protocols with a Lipopeptide-Specific Workflow designed to disrupt hydrophobic collapse.

Part 1: Solubilization (The Foundation)

User Question: I cannot get the amino acid to dissolve in pure DMF. It forms a gel or a cloudy suspension.[1] Can I use DMSO?

Technical Response: Pure DMF is insufficient for C14-chain amino acids at high concentrations.[1] The "gel" you see is the formation of a lyotropic liquid crystal phase—essentially, the amino acid is forming soap structures in the solvent. You must break these hydrophobic interactions before activation.[1]

The "Magic Solvent" Protocol: Do not use 100% DMSO for activation, as it can cause instability with certain coupling reagents (like HATU) over time. Use the Binary Lipophilic System :

| Solvent System | Composition | Application Note |

| System A (Recommended) | DCM : DMF (1:1) | DCM solvates the lipid tail; DMF solvates the Fmoc/Backbone.[1] |

| System B (Aggregated) | NMP : THF (3:1) | Use if the resin itself is shrinking.[1] THF swells polystyrene efficiently.[1] |

| System C (The "Nuclear" Option) | DMF + 1% Triton X-100 | Surfactant prevents micelle formation.[1] Requires extensive washing post-coupling.[1] |

Self-Validating Step:

Visual Check: Dissolve the amino acid in the chosen solvent before adding the coupling reagent.[1] The solution must be optically clear . If it is hazy, add DCM dropwise until clarity is achieved. Do not proceed to activation with a cloudy solution.

Part 2: Activation & Coupling (The Reaction)

User Question: I used HBTU/DIEA, but the coupling yield is <30%. Should I double couple?

Technical Response:

HBTU is too slow for this residue. The C14 tail creates a "hydrophobic shield" around the activated ester. By the time the amine penetrates this shield, the active ester has hydrolyzed. You need a more reactive species and a lower base concentration to prevent racemization of the

The Gold Standard Protocol: DIC/Oxyma Pure We recommend carbodiimide chemistry over uronium/guanidinium (HBTU/HATU) for this specific residue to minimize racemization risk, which is elevated in lipidated amino acids.

-

Reagents:

-

Microwave Settings (Critical): Heat is required to increase the kinetic energy of the lipid tail, preventing it from collapsing onto the reaction site.

| Parameter | Setting | Reason |

| Temperature | 75°C | Sufficient to disrupt aggregation without degrading the lipid tail.[1] |

| Power | 30-50W | Moderate power to maintain temp without overshoot.[1] |

| Time | 10 min (Single) | Extended time allows diffusion through the hydrophobic matrix.[1] |

Alternative: HATU/HOAt (If DIC fails)

If you must use HATU, use collidine (TMP) instead of DIEA as the base. Collidine is a weaker base and less likely to strip the acidic

Part 3: Aggregation Management (The Environment)

User Question: The resin volume shrank significantly after adding this residue. Subsequent couplings are failing.

Technical Response: The C14 tail has turned your peptide into a surfactant.[1] It is interacting with the polystyrene resin beads, expelling solvent and causing "resin collapse." You must artificially prop open the resin network.[1]

The Chaotropic Wash Strategy: Implement this wash steps immediately before and after the C14 coupling:

-

Pre-Coupling Wash: Wash resin with 0.1 M LiCl in DMF (3x 2 min).

-

Post-Coupling Wash: Wash with DCM (5x) followed by DMF (5x).[1]

-

Reason: You must remove the lipid-like solvent (DCM) gradually to prevent rapid collapse before the next deprotection.[1]

-

Part 4: Monitoring & QC (The Verification)

User Question: The Kaiser test is orange/red, but I'm not sure if it's negative. Is it reliable?

Technical Response: Stop using the Kaiser Test for this step. The Kaiser test relies on ninhydrin penetrating the resin. The hydrophobic C14 tail repels the aqueous/alcoholic ninhydrin reagents, leading to false negatives (it looks coupled, but it isn't).

Recommended QC Methods:

-

Chloranil Test: More reliable for secondary amines or hindered primary amines.[1] It detects the presence of free amines via a different mechanism less sensitive to moisture/hydrophobicity.[1]

-

The "Micro-Cleavage" (The Truth):

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for coupling hydrophobic lipidated amino acids.

Caption: Decision tree for optimizing hydrophobic amino acid coupling. Note the loop for solubility adjustment and the preference for LC-MS verification over colorimetric tests.

References

-

Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Organic Process Research & Development. [1]

-

Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [1]

-

CEM Corporation. (n.d.).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

-

Sigma-Aldrich (Merck). (2024).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis.

-

Chem-Impex International. (n.d.).[1] (R,S)-Fmoc-2-amino-tetradecanoic acid Product Page.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]

- 4. creative-peptides.com [creative-peptides.com]

- 5. Hydrophobic labeling of amino acids: transient trapping-capillary/microchip electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Hydrophobic Peptides: A Technical Guide to Preventing Aggregation During Synthesis

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the formidable challenge of synthesizing hydrophobic peptides. Aggregation of the growing peptide chain on the solid support is a primary cause of failed or low-yield syntheses, leading to truncated sequences and difficult purifications. Here, we provide in-depth, field-proven insights and actionable protocols to help you navigate these "difficult sequences" and achieve higher purity and yield.

The Root of the Problem: Understanding On-Resin Aggregation

During solid-phase peptide synthesis (SPPS), the growing peptide chain, tethered to an insoluble resin, can self-associate through intermolecular hydrogen bonds. This is particularly prevalent in sequences rich in hydrophobic amino acids or those with a propensity to form stable secondary structures like β-sheets.[1][2] This aggregation leads to a collapse of the resin matrix, physically blocking reactive sites and hindering both the removal of the N-terminal Fmoc protecting group and the subsequent coupling of the next amino acid.[3]

Key Indicators of On-Resin Aggregation:

-

Resin Shrinking or Clumping: A noticeable decrease in the swollen resin volume is a strong indicator of aggregation.[1]

-

Slow or Incomplete Deprotection/Coupling: Monitored by tests like the Kaiser test, which may yield false negatives in cases of severe aggregation.[1]

-

Appearance of Truncated Sequences: Mass spectrometry analysis of the crude product reveals significant peaks corresponding to deletion sequences.

Below is a diagram illustrating the mechanism of on-resin aggregation.

Caption: Mechanism of on-resin peptide aggregation.

Troubleshooting Guide: A Q&A Approach to Common Aggregation Issues

This section addresses specific issues you might encounter during your experiments and provides targeted solutions.

Q1: My resin is shrinking and clumping during synthesis. What should I do?

A: This is a classic sign of severe aggregation. Immediate intervention is necessary to salvage the synthesis.

-

Immediate Action: Chaotropic Salt Wash. Before the next coupling step, wash the resin with a solution containing a chaotropic salt to disrupt the hydrogen bonds causing the aggregation.

-

Solvent System Change: For subsequent steps, switch to a more effective solvent system to prevent re-aggregation.

Q2: The Kaiser test is showing incomplete coupling, even after extending the reaction time. What's the next step?

A: Incomplete coupling despite longer reaction times points to the N-terminus of the growing peptide being inaccessible due to aggregation.

-

Increase Reaction Temperature: Elevating the temperature provides energy to disrupt secondary structures and improve reaction kinetics.

-

Conventional Heating: Up to 55°C can be beneficial.

-

Microwave-Assisted SPPS: This is a highly effective method for driving difficult couplings to completion by rapidly heating the reaction.[7] See Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS).

-

-

Use a More Potent Coupling Reagent: Standard coupling reagents may not be efficient enough for sterically hindered or aggregated sequences.

-

Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1]

Q3: I'm synthesizing a long, hydrophobic peptide and want to be proactive about preventing aggregation. What are the best strategies?

A: For "difficult" sequences, a proactive approach combining chemical and methodological strategies is most effective.

-

Incorporate "Structure-Breaking" Elements:

-

Pseudoproline Dipeptides: These are highly effective at preventing aggregation by introducing a "kink" in the peptide backbone, disrupting β-sheet formation. They are introduced at Ser or Thr residues.[9][10][11][12] See Protocol 3: Incorporation of Pseudoproline Dipeptides.

-

Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid sterically hinders hydrogen bonding. It is recommended to insert one every six to seven residues in an aggregation-prone sequence.[11][13][14][15] See Protocol 4: Incorporation of Hmb/Dmb Protected Amino Acids.

-

-

Optimize SPPS Parameters from the Start:

-

Resin Choice: Use a low-substitution resin (0.1-0.2 mmol/g) or a resin with good swelling properties like PEG-based resins (e.g., NovaPEG, ChemMatrix).[7][16]

-

Boc Chemistry with In Situ Neutralization: For particularly challenging hydrophobic peptides, Boc chemistry can be advantageous. The acidic deprotection step protonates the N-terminus, reducing its tendency to participate in hydrogen bonding. In situ neutralization, where the neutralization and coupling steps are performed simultaneously, minimizes the time the peptide is in its aggregation-prone neutral state.[17][18]

-

Below is a workflow diagram to guide your troubleshooting process.

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Data-Driven Decisions: Comparative Tables for Key Synthesis Parameters

To assist in making informed decisions, the following tables summarize key quantitative and qualitative data for various anti-aggregation strategies.

Table 1: Comparison of Common Solvents for Hydrophobic Peptide Synthesis

| Solvent System | Composition | Advantages | Disadvantages | Best For |

| DMF (Dimethylformamide) | Standard | Inexpensive, widely used. | Prone to decomposition, releasing amines that can cause side reactions. Less effective at solvating aggregated peptides.[6] | Routine synthesis of non-aggregating peptides. |

| NMP (N-Methyl-2-pyrrolidone) | Standard | More polar and a better solvent for aggregated peptides than DMF, leading to higher purity and yield for difficult sequences.[5][6] | More expensive than DMF. Can cause degradation of Fmoc-amino acids over extended time.[6] | Hydrophobic and aggregation-prone sequences. |

| DMSO (Dimethyl Sulfoxide) | Often used as an additive (e.g., 25% in DMF) | Excellent solvating properties, disrupts hydrogen bonds. | Can complicate purification. | Severely aggregating sequences. |

| "Magic Mixture" | DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | Highly effective at disrupting aggregation and improving coupling efficiency. | Complex mixture, can be difficult to remove during purification. | Extremely difficult sequences where other methods have failed. |

Table 2: Efficacy of Common Coupling Reagents for Difficult Sequences

| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |

| DIC/HOBt | Carbodiimide | Standard | Low with additive | Inexpensive, widely used for standard couplings.[17] |

| HBTU/TBTU | Uronium | High | Low | Cost-effective for standard and many difficult sequences.[4][8] |

| HATU | Uronium | Very High | Very Low | Highly effective for sterically hindered amino acids and difficult sequences due to anchimeric assistance from the pyridine nitrogen.[4][7][8] |

| PyBOP | Phosphonium | High | Low | Generates cleaner reactions than uronium salts as it does not cause guanidinylation.[4][8] |

| COMU | Uronium | Very High | Low | High reactivity comparable to HATU with a better safety profile (non-explosive).[8] |

Table 3: Additives to Disrupt Peptide Aggregation

| Additive | Class | Typical Concentration | Mechanism of Action |

| LiCl, NaClO₄, KSCN | Chaotropic Salts | 0.8 M - 4 M in DMF for washes[4] | Disrupt the structure of water and interfere with hydrophobic interactions driving aggregation.[19] |

| Triton X-100 | Non-ionic Detergent | ~1% in solvent mixtures | Coats hydrophobic patches on the peptide surface, preventing self-association.[19] |

| Ethylene Carbonate | Hydrogen-bond Donor | ~2 M in solvent mixtures | Competes with interchain hydrogen bonding. |

| L-Arginine | Amino Acid | 50-100 mM (in solution) | Can suppress aggregation by binding to charged and hydrophobic regions.[19] |

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key anti-aggregation strategies discussed.

Protocol 1: Chaotropic Salt Wash for Aggregated Resin

Objective: To disrupt existing on-resin aggregation before a coupling step.

Materials:

-

Aggregated peptide-resin

-

DMF

-

Chaotropic salt solution (0.8 M NaClO₄ or LiCl in DMF)[1]

Procedure:

-

After the standard Fmoc deprotection and subsequent DMF washes, drain the DMF from the reaction vessel.

-

Add the chaotropic salt solution to the resin (enough to cover and suspend the beads).

-

Agitate the resin for 1 minute.

-

Drain the chaotropic salt solution.

-

Repeat steps 2-4 one more time.

-

Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt. This is a critical step , as residual salt can interfere with coupling reagents.

-

Proceed with the standard amino acid coupling protocol.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

Objective: To use microwave energy to accelerate reactions and prevent aggregation.

Materials:

-

Microwave peptide synthesizer

-

Standard SPPS reagents (Fmoc-amino acids, coupling reagents, deprotection solution, solvents)

Procedure (General Cycle):

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the peptide-resin.

-

Apply microwave irradiation to reach the target temperature (e.g., 75-90°C) for a short duration (e.g., 3 minutes).[7]

-

Drain and repeat the deprotection step.

-

Wash thoroughly with DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Apply microwave irradiation to reach the target temperature (e.g., 75-90°C) for a short duration (e.g., 5-10 minutes).[7]

-

Wash thoroughly with DMF.

-

-

Repeat the cycle for each amino acid in the sequence.

Note: Specific times and temperatures may need to be optimized depending on the synthesizer and the specific peptide sequence. For sensitive amino acids like His and Cys, lower temperatures should be used to minimize racemization.[15]

Protocol 3: Incorporation of Pseudoproline Dipeptides

Objective: To introduce a structure-disrupting "kink" into the peptide backbone.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-Ser(ψ(Me,Me)pro)-OH or Fmoc-Xaa-Thr(ψ(Me,Me)pro)-OH dipeptide (3-5 equivalents)[11]

-

Coupling reagent (e.g., HATU, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

DMF or NMP

Procedure:

-

In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF or NMP.

-

Add the base to the activation mixture and vortex briefly.

-

Immediately add the activated dipeptide solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor for completion with a TNBS test.[4]

-

Wash the resin thoroughly with DMF.

-

Proceed to the Fmoc deprotection of the incorporated dipeptide and continue the synthesis. The native Ser or Thr residue will be regenerated during the final TFA cleavage.

The workflow for incorporating a pseudoproline dipeptide is illustrated below.

Caption: Experimental workflow for pseudoproline dipeptide incorporation.

Protocol 4: Incorporation of Hmb/Dmb Protected Amino Acids

Objective: To sterically block backbone hydrogen bonding.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-(Dmb)Gly-OH or other Hmb/Dmb protected amino acid (3-5 equivalents)

-

Coupling reagent (e.g., PyBOP or HATU, 3-5 equivalents)

-

Base (e.g., DIPEA, 6-10 equivalents)

-

DMF or NMP

Procedure:

-

Coupling of the Hmb/Dmb Amino Acid:

-

Couple the Fmoc-(Dmb)Gly-OH or other Hmb/Dmb protected amino acid using standard coupling procedures (e.g., with PyBOP/DIPEA).

-

-

Coupling onto the Hmb/Dmb Amino Acid:

-

After Fmoc deprotection of the Hmb/Dmb residue, the resulting secondary amine is sterically hindered. A more potent coupling reagent is required for the next amino acid.

-

Use a powerful coupling reagent like HATU or PyBrOP for the subsequent coupling step to ensure high efficiency.

-

-

The Hmb/Dmb group is removed during the final TFA cleavage.

Frequently Asked Questions (FAQs)

Q: How do I know if my peptide sequence is likely to be "difficult"? A: While not always predictable, sequences with a high content (>50%) of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp), repeating residues, or those known to form β-sheets are at high risk of aggregation.[8] Several online tools can predict aggregation-prone regions based on the primary sequence.

Q: Can I combine different anti-aggregation strategies? A: Yes, and it is often recommended for very difficult sequences. For example, you could use a PEG-based resin, incorporate pseudoproline dipeptides, and perform the synthesis at an elevated temperature using a potent coupling reagent.

Q: Are there any downsides to using these strategies? A: Some strategies have potential drawbacks. High-temperature synthesis can increase the risk of racemization for sensitive amino acids like Cys and His.[15] Backbone-protected amino acids and pseudoproline dipeptides are more expensive than standard Fmoc-amino acids. Chaotropic salts and complex solvent mixtures require thorough washing to avoid interference with subsequent steps and purification.

Q: When should I choose Boc chemistry over Fmoc chemistry for a hydrophobic peptide? A: Boc chemistry can be advantageous for highly aggregating sequences because the N-terminus remains protonated after the TFA deprotection step, which helps to keep the peptide chains solvated and less prone to aggregation.[17] The use of in situ neutralization protocols further minimizes the time the peptide is in its neutral, aggregation-prone state.[18] However, Boc chemistry requires stronger acids (like HF) for final cleavage, which may not be suitable for all peptides or laboratory setups.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. biotage.com [biotage.com]

- 6. peptide.com [peptide.com]

- 7. biovera.com.au [biovera.com.au]

- 8. omizzur.com [omizzur.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peptide.com [peptide.com]

- 15. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. benchchem.com [benchchem.com]

Technical Support Center: Optimizing Fmoc-Removal for Sterically Hindered Peptides

Status: Operational Operator: Senior Application Scientist Ticket ID: FMOC-OPT-2026 Subject: Advanced protocols for Aib, N-methylated, and hydrophobic sequences.

Diagnostic Triage: Identify Your Bottleneck

Before altering your standard operating procedure (SOP), you must diagnose whether your synthesis failure is due to steric shielding (kinetics) or side reactions (chemistry).

| Symptom | Probable Cause | Recommended Module |

| Deletion sequences after bulky residues (Aib, N-Me-Ala, Pen). | Steric Hindrance: The base cannot access the Fmoc-proton due to bulk.[1] | Module A |

| Mass -18 Da or +Beta-peptide peaks in Asp-containing peptides. | Aspartimide Formation: Base-catalyzed ring closure on Asp residues.[2] | Module B |

| Truncation at AA #2 (C-terminal dipeptide missing). | Diketopiperazine (DKP): Intramolecular cleavage at the dipeptide stage.[2] | Module C |

| Broad peaks / Low yield in hydrophobic regions (e.g., (Val-Ala)n). | Aggregation: | Module D |

Technical Modules & Protocols

Module A: The "Power" Protocol (Steric Hindrance)

Target:

WARNING: DBU is aggressive. Do not use this indiscriminately on Asp/Glu/Cys containing sequences without modification (see Module B).

Protocol: DBU/Piperidine Cocktail

-

Preparation: Prepare a solution of 2% DBU + 2% Piperidine in DMF .

-

Workflow:

-

Step 1: Add cocktail (10 mL/g resin). Shake for 5 minutes .

-

Step 2: Drain and repeat with fresh cocktail for 5-10 minutes .

-

Step 3: Wash extensively (5x DMF, 3x DCM) to remove DBU traces.

-

Module B: The "Buffered" Protocol (Hindrance + Sensitive Residues)

Target: Sequences containing Asp-Gly , Asp-Ser , Asp-Asn combined with bulky residues.

The Issue: Strong bases (DBU) or prolonged exposure to piperidine promotes Aspartimide formation (ring closure between the Asp side chain and the backbone amide). This leads to racemization and

Solution: Add an acidic buffer (HOBt or Oxyma) to the deprotection cocktail.[4] This suppresses the side reaction without significantly hindering Fmoc removal.

Protocol: Buffered DBU

-

Preparation: Dissolve 0.1 M HOBt (or Oxyma Pure) in 20% Piperidine/DMF .

-

For extreme hindrance: Use 2% DBU + 2% Piperidine + 0.1 M HOBt/DMF .

-

-

Workflow:

-

Perform deprotection in two short bursts (2 x 3 min) rather than one long incubation.

-

Temperature Control: If using Microwave SPPS, disable heating for the deprotection step of Asp residues.[5] Perform this step at room temperature.

-

Module C: Preventing Diketopiperazine (DKP)

Target: C-terminal dipeptides, especially if Proline, Glycine, or N-Methyl amino acids are at position 2. Mechanism: The free amine of the second amino acid attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

Protocol: The "Short & Bulky" Method

-

Resin Selection: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl linker sterically discourages the back-biting attack.

-

Kinetic Control:

-

Shorten Fmoc removal time for the second residue (e.g., 2 x 2 minutes).

-

Wash immediately and proceed to coupling. Do not let the resin sit in the deprotected state.

-

Module D: Aggregation Breaking (The "Magic Mixture")

Target: "Difficult sequences" (Poly-Ala, Poly-Val, amyloidogenic regions) that form insoluble

Protocol: Chaotropic Disruption

-

Solvent Switch: Replace DMF with NMP (N-methylpyrrolidone) for better solvation.

-

Chaotropic Salts: Dissolve 0.4 M LiCl or KSCN in the deprotection cocktail. This disrupts hydrogen bonding networks.

-

Thermal Assist: Apply microwave heating (75°C) unless Cys/His/Asp are present.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the correct deprotection cocktail based on sequence composition.

Caption: Decision tree for selecting Fmoc deprotection cocktails based on steric hindrance and side-reaction risks.

Comparative Data: Cocktail Efficiency

| Cocktail Composition | Reactivity (Relative) | Aspartimide Risk | Recommended Use Case |

| 20% Piperidine / DMF | 1.0 (Baseline) | Moderate | Standard amino acids (Ala, Phe, Leu). |

| 2% DBU + 2% Piperidine | ~5.0 (High) | High | Aib, N-Methyl AA, Tetrasubstituted carbons. |

| 20% Piperidine + 0.1M HOBt | 0.9 (Buffered) | Low | Asp-Gly, Asp-Ser, Asp-Asn sequences. |

| 5% Piperazine + 0.1M HOBt | 0.5 (Mild) | Very Low | Extremely sensitive sequences (Glycopeptides). |

| 0.1M TBAF / DMF | Variable | Low | Acid-sensitive linkers (specialized use only). |

Frequently Asked Questions (FAQ)

Q: Can I use DBU for the entire synthesis to save time? A: No. While DBU is fast, it promotes aspartimide formation and can cause epimerization of Cysteine and Histidine. Only use DBU cycles specifically for the hindered residues, then switch back to standard piperidine for the rest of the chain.

Q: My peptide has both Aib (hindered) and Asp-Gly (sensitive). What do I do? A: This is a "conflict" sequence. Use the Buffered Protocol (Module B). You may need to extend the reaction time or increase temperature slightly (max 50°C), but the presence of HOBt is non-negotiable to protect the Aspartate. Alternatively, use backbone protection (Hmb) on the Glycine residue to physically prevent the Aspartimide ring closure.

Q: Why do you recommend 2-CTC resin for DKP prevention? A: The 2-Chlorotrityl Chloride linker is extremely bulky. This steric bulk protects the ester linkage from the nucleophilic attack of the N-terminal amine, effectively "shielding" the anchor point. Wang or Rink Amide linkers are less sterically demanding and more prone to DKP loss.

Q: I see a +56 Da mass shift. What is this? A: This is likely a t-Butyl adduct . If you are using DBU or high temperatures, the t-Butyl carbocation (from side-chain deprotection during cleavage) can re-attach to the peptide (often on Trp or Tyr). Ensure you use a scavenger-rich cleavage cocktail (e.g., TFA/TIS/Water/DODT) to sponge up these cations.

References

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. Link (Discusses side reactions and protecting group stability).

-

Behrendt, R., et al. "New Knowledge on the Mechanism of Aspartimide Formation." Journal of Peptide Science, 2016. Link (Authoritative source on HOBt/Oxyma buffering).

-

CEM Corporation. "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids."[6] Application Note AP0150. Link (Protocols for Aib/N-Me-Ala).

-

Wade, J.D., et al. "DBU as an Fmoc Deprotection Reagent."[7] Peptide Research, 1991.[7] (Foundational text on DBU kinetics).

-

Biotage. "Preventing Aspartimide Rearrangements." The Peptide Blog. Link (Practical guide on additives).

Sources

Common side reactions with (2R)-2-(Fmoc-amino)tetradecanoic acid in SPPS

Ticket ID: SPPS-LIPID-2R Subject: Troubleshooting Guide for Lipidic Amino Acid Coupling & Side Reactions Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with (2R)-2-(Fmoc-amino)tetradecanoic acid (also known as Fmoc-D-2-Aminomyristic acid ). This is a non-proteinogenic, lipidic amino acid (LAA) with a 12-carbon aliphatic side chain.

The introduction of this residue into a peptide sequence presents two antagonistic physical challenges:

-

Hydrophobic Collapse: The long alkyl chain creates a "grease ball" effect, inducing aggregation on the resin and preventing reagent access.

-

Stereochemical Lability: As a D-isomer ((2R)-configuration), it is susceptible to base-catalyzed racemization during activation, converting it to the L-form ((2S)), which ruins the biological activity of your target molecule.

This guide provides the protocols to navigate these issues, ensuring high coupling efficiency while maintaining chiral purity.

Part 1: Solubility & Resin Preparation

The Problem: Standard SPPS solvents (DMF) are often insufficient to solvate the long alkyl chain, leading to precipitation in the transfer lines or poor diffusion into the resin beads.

Optimized Solvent Systems

Do not rely solely on DMF. You must disrupt hydrophobic interactions.

| Solvent System | Composition | Use Case |

| Standard Lipidic | DCM / DMF (1:1 v/v) | Routine coupling of C8-C14 amino acids. |

| The "Magic Mixture" | DCM / DMF / NMP (1:1:1) + 1% Triton X-100 | Severe aggregation; "difficult sequences" with multiple hydrophobic residues. |

| Chaotropic Wash | 0.1 M LiCl in DMF | Pre-coupling wash to disrupt hydrogen bonding networks on-resin. |

Resin Selection Strategy

-

Avoid: High-loading Polystyrene (PS) resins (> 0.6 mmol/g). The hydrophobic backbone of PS exacerbates aggregation with the lipidic side chain.

-

Recommended: PEG-based resins (e.g., ChemMatrix® or TentaGel® ).[1] The hydrophilic PEG matrix solvates the peptide chain, pushing the hydrophobic lipid side chain "out" into the solvent rather than allowing it to collapse onto the resin core.

Part 2: Coupling Efficiency & Aggregation

The Problem: Incomplete coupling (Deletion Sequences). The Kaiser test may yield a "false negative" because the resin beads collapse, hiding the free amines from the detection reagents.

Troubleshooting Workflow

Figure 1: Decision logic for troubleshooting coupling failures with lipidic amino acids.

Protocol: The "Double-Hit" Strategy

For C14 lipidic amino acids, a single coupling cycle is rarely sufficient.

-

Coupling 1 (The "Swelling" Hit):

-

Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Solvent: DCM/DMF (1:1).[2]

-

Time/Temp: 60 mins at Room Temp.

-

Rationale: DCM maximizes resin swelling; DIC is a neutral activator that minimizes racemization risk during the initial slow diffusion phase.

-

-

Coupling 2 (The "Hard" Hit):

Part 3: Stereochemical Integrity (Racemization)

The Problem: You are using the (2R) isomer. During activation, the alpha-proton is acidic. In the presence of base (DIEA/Piperidine) and heat, the intermediate oxazolone can tautomerize, leading to the formation of the (2S) L-isomer.

Critical Rule: Never pre-activate D-amino acids for > 2 minutes before adding to the resin.

Mechanism of Racemization

Figure 2: Pathway of base-catalyzed racemization during activation.

Prevention Protocol

-

Base Selection: Use Collidine (TMP) instead of DIEA during coupling. Collidine is a weaker, more sterically hindered base that reduces proton abstraction at the alpha-carbon [1].

-

Additives: Always use Oxyma Pure or HOAt . These additives suppress racemization by rapidly converting the unstable O-acylisourea/oxazolone to a more stable active ester.

-

Microwave Limits: Do not exceed 50°C for this specific residue. While 75°C is standard for L-AAs, D-AAs are treated like Cysteine/Histidine—gentle heat only [2].

Part 4: Post-Coupling Side Reactions

Slow Fmoc Removal

-

Issue: After coupling the lipidic AA, removing the Fmoc group is difficult because the lipid tail folds over the N-terminus.

-

Solution: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in DMF for deprotection. DBU is a stronger base than piperidine and drives deprotection even in aggregated regions [3].

Diketopiperazine (DKP) Formation

-

Issue: If the (2R)-lipidic AA is the second residue coupled to the resin (or coupled to a Proline), the free amine can attack the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic DKP.

-

Risk Factor: High if the C-terminal AA is Proline or Glycine.

-

Solution: Use Trityl-based linkers (2-CTC resin) which are sterically bulky and prevent this back-biting attack.

Frequently Asked Questions (FAQ)

Q: My solution turns cloudy when I add the (2R)-lipidic AA to the coupling cocktail. Is this normal? A: No. Cloudiness indicates precipitation. The hydrophobic tail is insoluble in pure aqueous/organic mixes.[6] Immediate Action: Add Dichloromethane (DCM) dropwise until clear. If using a microwave synthesizer, ensure the system can handle DCM (some plastic vessels cannot). If not, switch to NMP.[3][4]

Q: Can I use the Kaiser test to verify coupling of this residue? A: Use with caution. The long alkyl chain can shield the amine, giving a false negative (no color) even if coupling failed. Recommendation: Use the Chloranil Test (more sensitive for secondary amines, though this is a primary amine, it detects aggregates better) or perform a micro-cleavage and check via LC-MS.

Q: I see a "doublet" peak in my final HPLC. Is this the D/L mixture? A: Likely, yes. If the peaks have identical mass but different retention times, you have racemized the amino acid. Refer to the "Stereochemical Integrity" section above. Switch to DIC/Oxyma activation at room temperature for the next synthesis.

References

-

Albericio, F., et al. (2018). Racemization in Peptide Synthesis: A Study of the Effect of Base and Coupling Reagent. Journal of Peptide Science. Link

-

CEM Corporation. (2022). Microwave SPPS of Cysteine and Histidine: Preventing Epimerization. Application Note. Link

-

Tickler, A. K., & Wade, J. D. (2007).[2] The synthesis of difficult sequences. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link

-

Sigma-Aldrich (Merck). (2024). Overcoming Aggregation in Solid-phase Peptide Synthesis. Technical Guide. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 6. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

Troubleshooting low coupling efficiency of (2R)-2-(Fmoc-amino)tetradecanoic acid

Topic: Troubleshooting Low Coupling Efficiency in SPPS

Ticket ID: #LAA-C14-OPT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering low coupling efficiency with (2R)-2-(Fmoc-amino)tetradecanoic acid (also known as Fmoc-D-2-aminomyristic acid). This is a Lipidic Amino Acid (LAA) . The failure is rarely due to a single factor; it is typically a convergence of steric hindrance (from the C12 alkyl side chain) and hydrophobic collapse (solubility/aggregation).

Standard SPPS protocols (e.g., DIC/HOBt in DMF at RT) will almost certainly fail or yield <20% incorporation. This guide provides a verified troubleshooting pathway to achieve >95% coupling efficiency.

Module 1: The Solubility & "Gelation" Effect

Diagnosis: The long aliphatic tail (C12) of the amino acid creates a "soap-like" behavior. In standard polar aprotic solvents (DMF), the amino acid may form micelles or gelate rather than dissolving truly, preventing access to the resin binding sites.

Troubleshooting Protocol

Q: My solution looks clear, but coupling fails. Why? A: You likely have "pseudo-solubility" (micelle formation). The reactive carboxyl group is buried inside the hydrophobic core of the micelle.

The Fix: Optimized Solvent System Do not use pure DMF. Use a binary or ternary solvent system to disrupt hydrophobic interactions.

| Solvent System | Composition | Rationale |

| System A (Recommended) | DCM : DMF (1:1) | DCM solvates the hydrophobic tail; DMF solvates the Fmoc group and resin. |

| System B (Aggregated) | NMP + 1% Triton X-100 | NMP prevents beta-sheet aggregation; Triton disrupts micelles. |

| System C (High Power) | THF : NMP (1:1) | THF is excellent for lipidated residues; NMP maintains polarity. |

Critical Step:

-

Dissolve the Fmoc-AA in the "hydrophobic" solvent (DCM or THF) first.

-

Add the "polar" solvent (DMF or NMP) second.

-

Add the coupling reagents last.

Module 2: Activation & Steric Hindrance

Diagnosis: The alpha-carbon is crowded. The C12 chain acts as a "shield," repelling the incoming amine on the resin. Carbodiimide chemistries (DIC) are too slow, allowing time for the activated ester to hydrolyze or rearrange before coupling occurs.

Troubleshooting Protocol

Q: I am using HBTU/DIEA. Is that sufficient? A: No. HBTU is often too slow for LAAs. Furthermore, the guanidinium moiety can cap the resin if the activation is slow.

The Fix: High-Reactivity Reagents Switch to aminium/uronium or phosphonium reagents with superior leaving groups (HOAt vs HOBt).

-

Primary Recommendation: HATU / HOAt / Collidine [1]

-